2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine
Description
Properties
Molecular Formula |
C11H8N6 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2-phenyl-5-(2H-tetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C11H8N6/c1-2-4-8(5-3-1)10-12-6-9(7-13-10)11-14-16-17-15-11/h1-7H,(H,14,15,16,17) |
InChI Key |
KVWSVIFXWRVPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NNN=N3 |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial and Antifungal Activity
Research has demonstrated that tetrazole derivatives, including 2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine, exhibit notable antibacterial and antifungal properties.
Case Study:
A study synthesized several tetrazole compounds and evaluated their antimicrobial activity using the disc diffusion method. Among these, this compound showed significant inhibition against various bacterial strains, outperforming standard antibiotics like ampicillin in some cases .
Data Table: Antimicrobial Activity of Tetrazole Derivatives
Anti-inflammatory Activity
The anti-inflammatory potential of tetrazole derivatives has been extensively studied. In one study, a series of tetrazole compounds were synthesized and tested for their ability to inhibit carrageenan-induced paw edema in rats.
Case Study:
Among the tested compounds, this compound exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .
Data Table: Anti-inflammatory Activity of Tetrazole Derivatives
| Compound | ED50 (μmol) | Comparison Drug | Reference |
|---|---|---|---|
| This compound | 9.0 | Indomethacin (9.28) | |
| Novel Tetrazole Derivative | 8.5 | Phenylbutazone (5) |
Antitumor Activity
The antitumor properties of tetrazole derivatives have also gained attention. Various studies have shown that these compounds can inhibit tumor growth through multiple mechanisms.
Case Study:
In vitro studies on cancer cell lines indicated that this compound effectively reduced cell viability and induced apoptosis in specific cancer types .
Data Table: Antitumor Activity of Tetrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 15 ± 0.12 | |
| Pyrazolo[1,5-a]pyrimidines | A549 (Lung Cancer) | 10 ± 0.10 |
Antiparasitic Activity
The antiparasitic effects of tetrazole derivatives have also been explored, particularly against protozoan parasites.
Case Study:
Research demonstrated that certain tetrazole-containing compounds exhibited potent activity against Leishmania species, with some derivatives showing lower cytotoxicity compared to standard treatments .
Data Table: Antiparasitic Activity of Tetrazole Derivatives
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at activated positions. While the parent compound lacks halogen substituents, synthetic derivatives with halogens (e.g., Cl at position 4) undergo reactions with amines or alcohols under catalytic conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Buchwald–Hartwig coupling | Pd₂(dba)₃, Xantphos, tBuONa, 85°C | 4-((Aryl)amino)pyrimidine derivatives | 45–60% |
For example, 5-chloro-4-aminopyrimidine analogs react with aryl amines via palladium-catalyzed coupling to form bis-anilinopyrimidines .
Metal Coordination and Catalysis
The tetrazole group acts as a polydentate ligand, coordinating transition metals like Cu(I/II) and Zn(II). This property is exploited in catalytic applications:
-
Chan–Evans–Lam Coupling :
Copper-catalyzed coupling of tetrazoles with boronic acids (e.g., pyridin-3-ylboronic acid) forms aryl–tetrazole hybrids under aerobic conditions .
| Metal Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Cu₂O | Pyridin-3-ylboronic acid | 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | 87% |
-
ZnO Nanoparticle-Mediated Cycloaddition :
Tetrazole rings form via [3+2] cycloaddition between nitriles and NaN₃, catalyzed by ZnO in ethanol .
Acid-Base Reactivity
The tetrazole NH proton (pKa ~4–5) undergoes deprotonation in basic media, forming salts or enabling further functionalization:
-
Alkylation :
Reaction with methyl iodide in DMF yields N-methyltetrazolium derivatives. -
Salt Formation :
Deprotonation with NaOH generates water-soluble sodium salts, useful in pharmaceutical formulations .
Cycloaddition and Ring-Opening
While the tetrazole ring is generally stable, extreme conditions (e.g., strong acids or bases) may induce ring-opening:
-
Thermal Decomposition :
Heating above 200°C releases nitrogen gas, forming iminocoumarin derivatives . -
Electrophilic Substitution :
The phenyl group undergoes nitration or sulfonation at the para position under standard aromatic substitution conditions .
Biological Activity Modulation
Structural modifications enhance pharmacological properties:
| Modification Site | Reaction | Biological Target | Source |
|---|---|---|---|
| Pyrimidine C4 | Amination with substituted anilines | Kinase inhibition (e.g., EGFR) | |
| Tetrazole NH | Alkylation | Improved metabolic stability |
Comparative Reactivity Table
Comparison with Similar Compounds
Structural and Thermal Stability Comparisons
Key Compounds :
- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (decomposition at 288.7°C and 247.6°C, respectively) exhibit higher thermal stability due to extensive intermolecular hydrogen bonding .
- Compound 4 (orthorhombic crystal, density 1.675 g·cm⁻³) demonstrates how molecular packing influences density and stability .
However, the pyrimidine ring’s planar structure could enhance crystallinity and density.
Key Compounds :
- N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives (e.g., compounds 56 and 57 ) show potent GPR35 agonism with IC₅₀ values of 0.01–0.02 μM, attributed to the tetrazole group’s electronic effects and hydrogen-bonding capacity .
- 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines (e.g., 2h) exhibit CK2 inhibition, with a melting point >300°C, indicating high thermal stability .
Inference for Target Compound :
The phenyl and tetrazole substituents on pyrimidine may optimize hydrophobic interactions and receptor binding. However, the absence of electron-withdrawing groups (e.g., nitro in 2h ) or fluoroalkyl substituents (as in 56/57 ) could reduce its potency in specific biological assays.
Physicochemical Properties and Solubility
Key Compounds :
- 2-(1H-Tetrazol-5-yl)pyrimidine has a molecular weight of 148.125 g/mol and is stored at 2–8°C, suggesting moderate stability and solubility in polar solvents .
Inference for Target Compound :
The phenyl group may increase hydrophobicity compared to hydroxylated analogs, reducing aqueous solubility but enhancing membrane permeability.
Key Compounds :
- (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (density 1.91 g·cm⁻³, detonation velocity 9017 m·s⁻¹) outperforms RDX due to planarity and high nitrogen content .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Suzuki-Miyaura Coupling for Phenyl Group Introduction
The phenyl group at position 2 of the pyrimidine ring is typically introduced via Suzuki-Miyaura cross-coupling. A halogenated pyrimidine precursor, such as 2-chloro-5-cyanopyrimidine, reacts with phenylboronic acid under palladium catalysis. For example, 1 employs Pd(PPh₃)₄ in a dioxane/water system with Na₂CO₃ as a base, achieving >80% coupling efficiency for analogous pyrimidines.
Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Dioxane/H₂O (3:1) |
| Temperature | 80–100°C, reflux |
| Time | 12–24 h |
Post-coupling, the cyano group at position 5 serves as the precursor for tetrazole formation.
Tetrazole Ring Assembly via [2+3] Cycloaddition
Azide-Nitrile Cyclization
The 5-cyano substituent on the pyrimidine undergoes a [2+3] cycloaddition with sodium azide (NaN₃) to form the tetrazole ring. This method, adapted from 2 and 5 , utilizes DMF as a solvent and ammonium chloride (NH₄Cl) as an acid catalyst.
Optimized Protocol
-
Reactants : 5-cyano-2-phenylpyrimidine (1 eq), NaN₃ (1.1 eq), NH₄Cl (1.1 eq).
-
Solvent : DMF, 120°C, 7 h.
-
Workup : Distillation to recover DMF (>95%), ethanol recrystallization.
One-Pot Multi-Component Synthesis
Recent advances (5 ) demonstrate a streamlined one-pot approach combining nitrile, NaN₃, and ZnBr₂ under microwave irradiation (100°C, 1 h), achieving 89% yield for 5-substituted tetrazoles. Adaptation to pyrimidine systems requires further validation but offers potential efficiency gains.
Alternative Coupling Strategies
Chan–Evans–Lam Coupling
Copper-mediated coupling, as described in 3 , enables direct N-arylation of pre-formed tetrazoles with pyrimidine boronic acids. For example, 5-phenyl-1H-tetrazole reacts with 5-borono-2-phenylpyrimidine under Cu₂O/DMSO/O₂ conditions, though yields for pyrimidine systems remain unreported.
Challenges :
-
Limited solubility of pyrimidine boronic acids.
-
Competing side reactions at elevated temperatures.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Recrystallization
Crude product purification involves ethanol recrystallization, yielding >95% purity. DMF and ethanol solvents are recycled at 95% efficiency, aligning with green chemistry principles.
Spectroscopic Validation
Industrial Scalability and Cost Considerations
The Suzuki-cycloaddition route dominates pilot-scale production due to reliability, despite Pd costs. Solvent recycling in 2 reduces raw material expenses by 30%. Emerging one-pot methodologies (5 ) promise further cost reductions but require validation under GMP conditions.
Q & A
Basic: What are the common synthetic routes for preparing 2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine, and what are their methodological considerations?
The synthesis typically involves a [3 + 2] cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids like aluminum chloride, followed by functionalization of the pyrimidine core. For example, derivatives with halogen substituents (e.g., bromine at the 5-position) are synthesized via sequential Suzuki coupling and cyclization steps to introduce the tetrazole moiety . Key considerations include:
- Catalyst optimization : Aluminum chloride at 90°C yields high purity (84–91%) for intermediates like 2-(1H-tetrazol-5-yl)aniline .
- Protection strategies : Use of tert-butyl carbamate groups prevents undesired side reactions during tetrazole formation .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) is critical for isolating thermally sensitive intermediates.
Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the tetrazole ring (δ ~8–9 ppm for NH protons) and pyrimidine aromaticity.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for structurally related pyrimidine-tetrazole hybrids .
- Fluorescence assays : Monitor binding interactions with biomolecules (e.g., DNA or proteins) via fluorescence quenching/enhancement .
Advanced: How can synthetic yields be optimized for halogen-substituted derivatives without compromising stability?
Halogenation at the 4- or 5-position of the pyrimidine ring requires precise control of reaction conditions:
- Temperature modulation : Lower temperatures (0–5°C) reduce decomposition during bromination .
- Directed ortho-metalation : Use of directing groups (e.g., methoxy) facilitates regioselective halogen insertion .
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and adjust storage conditions (desiccants, inert atmosphere) to prevent hydrolysis of the tetrazole ring .
Advanced: How do structural modifications (e.g., halogenation, lipophilic groups) impact agonistic activity at GPR35?
Structure-activity relationship (SAR) studies reveal:
- Halogen substituents : Bromine at the 5-position enhances binding affinity (Kd = 0.01 μM for compound 56 ) by increasing hydrophobic interactions with GPR35’s transmembrane domain .
- Lipophilic residues : Methoxy groups at the 4-position improve membrane permeability but may reduce solubility.
- Hydrogen-bond acceptors : Fluorine substitution at the 2-position increases potency (IC50 = 0.02 μM for compound 57 ) by stabilizing ligand-receptor interactions .
Basic: What are the known biological targets of this compound, and what assay systems validate its activity?
- GPR35 agonism : Validated via dynamic mass redistribution (DMR) assays in HEK293 cells transfected with human GPR35 .
- DNA intercalation : Fluorescence titration with calf thymus DNA (ct-DNA) shows binding constants (Kb ~10⁴ M⁻¹) via intercalation and hydrogen bonding .
- Protein interaction : Static quenching of bovine serum albumin (BSA) fluorescence indicates complexation via hydrophobic pockets .
Advanced: How can conflicting data from fluorescence quenching (BSA) and enhancement (DNA) assays be reconciled?
The apparent contradiction arises from distinct binding mechanisms:
- BSA quenching : Static quenching dominates due to ground-state complex formation, altering BSA’s secondary structure .
- DNA enhancement : Fluorescence increases via intercalation-induced rigidification of the DNA helix, reducing non-radiative decay .
Methodological resolution : Use complementary techniques like circular dichroism (CD) to confirm conformational changes and isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Basic: What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact (Category 2 corrosion/irritation) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
Advanced: What strategies mitigate compound instability during long-term storage?
- Temperature control : Store at –20°C under argon to prevent oxidation of the tetrazole ring.
- Lyophilization : Freeze-drying in amber vials reduces hydrolysis risks .
- Degradation monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects hydrolyzed byproducts (e.g., pyrimidine-5-carboxylic acid) .
Advanced: How can molecular docking studies guide the design of analogs with improved metabolic stability?
- Target validation : Dock analogs into GPR35’s active site (PDB: 6XID) to prioritize residues (e.g., Tyr116, Phe237) for hydrogen bonding .
- Metabolic hotspots : Identify sites prone to cytochrome P450 oxidation (e.g., para-methoxy groups) using in silico tools like AutoDock Vina .
- In vitro validation : Use liver microsomal assays to correlate docking scores with half-life (t₁/₂) data .
Basic: How does this compound interact with pyrimidine metabolism pathways?
The tetrazole-pyrimidine scaffold may inhibit enzymes in de novo pyrimidine synthesis (e.g., dihydroorotate dehydrogenase, DHODH), analogous to teriflunomide. Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
